molecular formula C15H12F3NO2 B3015474 2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide CAS No. 338792-40-8

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B3015474
CAS No.: 338792-40-8
M. Wt: 295.261
InChI Key: LAPKYTGFNDGNGR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide is a fluorinated acetamide derivative characterized by a difluoroacetamide backbone substituted with a 4-fluorophenoxy group and an N-(4-methylphenyl) moiety.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-10-2-6-12(7-3-10)19-14(20)15(17,18)21-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPKYTGFNDGNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of fluorine atoms and a specific substitution pattern, may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC15H14F3NO2
Molecular Weight295.27 g/mol
CAS Number338792-58-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms in the structure enhance the compound's lipophilicity and potential for forming strong hydrogen bonds with enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other signaling proteins, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promising results against colon carcinoma cells.
  • Antimicrobial Properties : There is evidence suggesting that fluorinated compounds can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of various fluorinated compounds on HCT-15 colon carcinoma cells. The IC50 values indicated significant activity for certain derivatives similar to this compound, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Activity :
    • Research has demonstrated that fluorinated compounds possess enhanced antibacterial properties due to their unique interactions with bacterial membranes. Studies on related compounds have shown effectiveness comparable to standard antibiotics .

Comparative Analysis

To understand the uniqueness of this compound in relation to other similar compounds, a comparative analysis was conducted:

Compound NameAntitumor ActivityAntimicrobial Activity
This compoundModeratePotential
2,2-Difluoro-2-(4-fluorophenoxy)-N-propylacetamideHighModerate
Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetateLowHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include:

Substituent Variations on the Acetamide Nitrogen
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Nitrogen Key Features/Data
2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide C₁₅H₁₁F₃NO₂ 306.25 4-Methylphenyl Target compound; fluorophenoxy enhances electronegativity
N-(4-Chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide C₁₄H₉ClF₃NO₂ 323.68 4-Chlorophenyl Higher molecular weight; chlorine increases lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 203.60 4-Fluorophenyl Simpler structure; lacks difluoro and phenoxy groups; antimicrobial potential

Analysis :

  • The 4-methylphenyl group in the target compound reduces polarity compared to the 4-chlorophenyl analog ().
  • The absence of difluoro and phenoxy groups in 2-chloro-N-(4-fluorophenyl)acetamide simplifies synthesis but may limit steric or electronic effects critical for binding interactions .
Variations in Phenoxy Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Phenoxy Substituent Key Features/Data
2,2-Difluoro-2-(4-methoxyphenyl)acetaldehyde (Intermediate) C₉H₇F₂O₂ 194.15 4-Methoxyphenyl Methoxy group enhances electron density; used in synthesis of related acetamides
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide C₂₂H₂₃FN₂O₃ 394.43 4-Ethylphenoxy Bulky substituents increase steric hindrance; furan moiety introduces heterocyclic diversity

Analysis :

  • Methoxy and ethyl groups on the phenoxy ring alter electron density and steric bulk, impacting reactivity in coupling reactions (e.g., Pd-catalyzed arylation) .
Difluoroacetamide Derivatives with Bioactive Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Bioactive Group Key Features/Data
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 Cyclohexyl, propyl White solid; m.p. 150–152°C; synthesized via multicomponent reactions
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₇H₁₅N₂O₆ 343.31 Nitrophenyl, formyl Strong electron-withdrawing groups; potential pharmacological applications

Analysis :

  • The cyclohexyl and propyl groups in ’s compound introduce conformational flexibility, which may enhance binding to hydrophobic targets.

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide) reveal intramolecular hydrogen bonds (N–H···O) and intermolecular interactions (O–H···O) that stabilize their conformations . Similar hydrogen-bonding patterns are likely in the target compound, influencing solubility and crystallinity.

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